molecular formula C9H20O B14486826 1-Hexanol, 2-ethyl-5-methyl- CAS No. 66794-07-8

1-Hexanol, 2-ethyl-5-methyl-

Cat. No.: B14486826
CAS No.: 66794-07-8
M. Wt: 144.25 g/mol
InChI Key: KVJOUCNJVQBRAO-UHFFFAOYSA-N
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Description

1-Hexanol, 2-ethyl-5-methyl- is an organic compound with the molecular formula C9H20O. It is a type of alcohol, specifically a branched-chain alcohol, and is known for its use in various industrial applications. The compound is characterized by its hydroxyl group (-OH) attached to a carbon chain, making it a member of the alcohol family .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanol, 2-ethyl-5-methyl- can be synthesized through various methods. One common synthetic route involves the aldol condensation of butyraldehyde, followed by hydrogenation of the resulting hydroxyaldehyde . This method is widely used in industrial settings due to its efficiency and scalability.

Industrial Production Methods: The industrial production of 1-Hexanol, 2-ethyl-5-methyl- typically involves the use of catalysts to facilitate the reaction. The process often includes the use of high-pressure hydrogenation reactors to ensure complete conversion of the intermediate compounds to the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-Hexanol, 2-ethyl-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Hexanol, 2-ethyl-5-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can affect cellular processes and enzyme activities, making it a compound of interest in biochemical research .

Comparison with Similar Compounds

Properties

CAS No.

66794-07-8

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

2-ethyl-5-methylhexan-1-ol

InChI

InChI=1S/C9H20O/c1-4-9(7-10)6-5-8(2)3/h8-10H,4-7H2,1-3H3

InChI Key

KVJOUCNJVQBRAO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C)CO

Origin of Product

United States

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